molecular formula C30H44O4 B12308323 (E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

Cat. No.: B12308323
M. Wt: 468.7 g/mol
InChI Key: SNZQBBATMLGADX-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid is a complex organic compound with a unique structure. This compound features a cyclopenta[a]phenanthrene core with multiple methyl groups and a hydroxy group, making it a significant molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid involves multiple steps. The process typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxy and methyl groups. The final step involves the formation of the enoic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The enoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the enoic acid can produce an alcohol.

Scientific Research Applications

(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid involves its interaction with specific molecular targets. The hydroxy group and the enoic acid moiety play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate specific pathways, influencing cellular processes and functions.

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-23,25,32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+

InChI Key

SNZQBBATMLGADX-VXLYETTFSA-N

Isomeric SMILES

CC(CC/C=C(\C)/C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O

Origin of Product

United States

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